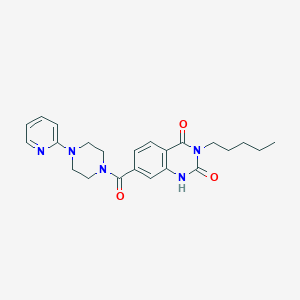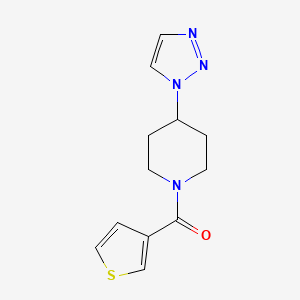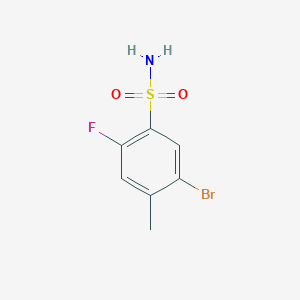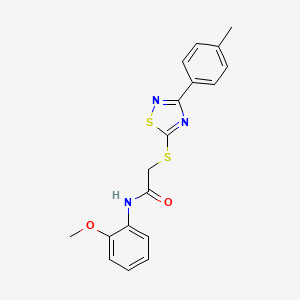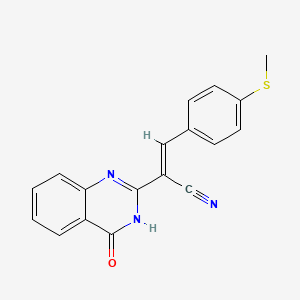
(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinazoline, a heterocyclic compound that has been widely studied for its biological activities. The unique structure of (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile makes it a promising candidate for various research applications.
作用機序
The mechanism of action of (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the activity of topoisomerase, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
Studies have shown that (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile exhibits potent cytotoxic activity against various cancer cell lines. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has been shown to inhibit the activity of topoisomerase, an enzyme that is essential for DNA replication and cell division.
実験室実験の利点と制限
The advantages of using (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile in lab experiments include its potent cytotoxic activity against cancer cells, its ability to induce apoptosis, and its inhibition of topoisomerase activity. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile. One potential direction is the development of new anticancer agents based on the structure of this compound. Another potential direction is the study of the compound's mechanism of action, which could lead to a better understanding of its potential applications in medicine. Additionally, further studies could be done to investigate the potential toxicity of (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile and to identify ways to mitigate any potential adverse effects.
合成法
The synthesis of (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves the reaction of 2-amino-4-(methylthio)phenol with 2-cyano-N-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization and elimination of water to yield the final product.
科学的研究の応用
The unique structure of (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile makes it a promising candidate for various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer agents.
特性
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-23-14-8-6-12(7-9-14)10-13(11-19)17-20-16-5-3-2-4-15(16)18(22)21-17/h2-10H,1H3,(H,20,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLFMLAPUSKYRV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)
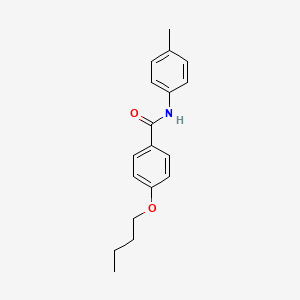

![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2791431.png)
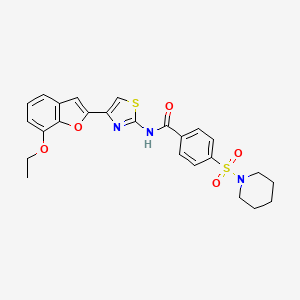
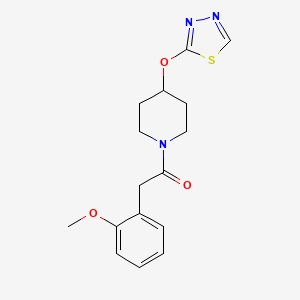
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2791436.png)
